molecular formula C16H23Cl2NO3 B1424677 Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride CAS No. 1354485-76-9

Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride

Cat. No.: B1424677
CAS No.: 1354485-76-9
M. Wt: 348.3 g/mol
InChI Key: LOBPHZHQGGCKGV-JZKFLRDJSA-N
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Description

“Methyl (2S,4S)-4-[2-(tert-butyl)-4-chlorophenoxy]-2-pyrrolidinecarboxylate hydrochloride” is a complex organic compound. It is also known as "O-tert-Butyl-L-serine methyl ester hydrochloride" . It has a molecular formula of C8H18ClNO3 and a molecular weight of 211.69 g/mol .


Synthesis Analysis

The synthesis of such compounds often involves the use of chiral auxiliaries in the stereoselective synthesis of amines and their derivatives . The most extensively used enantiopure tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation: Cl.COC(=O)C(N)COC©©C . This notation provides a way to represent the structure using ASCII strings.


Chemical Reactions Analysis

The tert-butyl group in this compound can influence electrophilic substitutions by directing the incoming electrophile to attack at ortho and para positions . The hyperconjugations shown to explain the directive effect of toluene can be extended to this case .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 211.69 g/mol .

Scientific Research Applications

1. Asymmetric Synthesis and Molecular Docking

  • A study by Ayan et al. (2013) focused on the asymmetric synthesis of enantiomerically pure pyrrolidine derivatives of this compound. They found it to be a potential thrombin inhibitor, based on comprehensive molecular docking studies (Ayan et al., 2013).

2. Use in Catalytic Systems

  • Stille et al. (1991) explored its application in catalytic systems. They synthesized complexes of Pt(II) containing chiral ligands related to this compound for asymmetric hydroformylation of styrene (Stille et al., 1991).

3. Combinatorial Chemistry

  • Malavašič et al. (2007) conducted a study in the realm of combinatorial chemistry. They investigated the solution-phase combinatorial synthesis of related compounds, providing insights into their potential applications in creating diverse molecular libraries (Malavašič et al., 2007).

4. Synthesis of Novel Compounds

  • Zinchenko et al. (2018) studied the interaction of related compounds with other chemicals, leading to the synthesis of previously unknown derivatives with potential biological activity (Zinchenko et al., 2018).

5. Structural Analysis

  • Wang et al. (2019) focused on the absolute structure of a chiral pyrrolidine derivative closely related to the compound . This study aids in understanding the structural details of such compounds, which is critical for their application in scientific research (Wang et al., 2019).

Future Directions

The use of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines has been extensively studied over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives . These compounds represent the structural motif of many natural products and therapeutically applicable compounds, suggesting potential future directions in drug discovery and development .

Properties

IUPAC Name

methyl (2S,4S)-4-(2-tert-butyl-4-chlorophenoxy)pyrrolidine-2-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3.ClH/c1-16(2,3)12-7-10(17)5-6-14(12)21-11-8-13(18-9-11)15(19)20-4;/h5-7,11,13,18H,8-9H2,1-4H3;1H/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBPHZHQGGCKGV-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)OC2CC(NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=C(C=CC(=C1)Cl)O[C@H]2C[C@H](NC2)C(=O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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